GSK-J4 hydrochloride

Epigenetics Cell permeability Prodrug design

For intracellular KDM6B/JMJD3 and UTX inhibition, procure GSK-J4 HCl—the only cell-permeable prodrug. The parent GSK-J1 is inactive in cells at ≤6.25 µM; GSK-J4 acts at 0.2 µM (>31-fold lower). Validated for primary macrophage TNF-α suppression (IC50 9 µM) and in vivo EAE models (0.5 mg/kg i.p.). Pair with GSK-J5 (inactive isomer control) for mechanistic rigor. Standard research-grade ≥98% purity; ships ambient globally.

Molecular Formula C24H28ClN5O2
Molecular Weight 454.0 g/mol
Cat. No. B560031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J4 hydrochloride
SynonymsN-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, ethyl ester, monohydrochloride
Molecular FormulaC24H28ClN5O2
Molecular Weight454.0 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl
InChIInChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H
InChIKeyTYXWLTBYINKVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J4 Hydrochloride: Cell-Permeable Prodrug for Selective KDM6A/KDM6B Histone Demethylase Inhibition


GSK-J4 hydrochloride (CAS 1797983-09-5; free base 1373423-53-0) is a cell-permeable ethyl ester prodrug of the selective histone lysine demethylase inhibitor GSK-J1 [1]. It targets the KDM6 subfamily of Jumonji (JMJ) histone demethylases, specifically KDM6B (JMJD3) and KDM6A (UTX), which catalyze the removal of repressive trimethylation marks from histone H3 lysine 27 (H3K27me3) [2]. In cell-free assays, the active metabolite GSK-J1 inhibits JMJD3 with an IC50 of 60 nM and exhibits inactivity against a broad panel of other JMJ family demethylases, establishing its target selectivity . The hydrochloride salt form (MW 453.96) is supplied as a research-grade biochemical tool for investigating H3K27me3-mediated epigenetic regulation.

Why Generic KDM6 Inhibitors or GSK-J1 Cannot Replace GSK-J4 Hydrochloride in Cellular Assays


Selection of GSK-J4 hydrochloride over closely related analogs is not interchangeable. The active warhead GSK-J1, despite its 60 nM potency in cell-free enzymatic assays, possesses a highly polar carboxylate group that severely restricts passive cellular permeability, rendering it effectively inactive in intact cell models . Alternative KDM6 inhibitors such as the broad-spectrum 2-oxoglutarate oxygenase inhibitor IOX1 (KDM6B IC50 ~1.6 µM) and the pan-Jumonji inhibitor JIB-04 (JMJD3 IC50 855 nM) exhibit markedly different selectivity profiles, with IOX1 inhibiting a wide array of 2OG-dependent dioxygenases and JIB-04 targeting multiple JMJ subfamilies beyond KDM6 . Furthermore, the regio-isomer GSK-J5 serves specifically as an inactive negative control (JMJD3 IC50 >100 µM after hydrolysis), underscoring that structural subtlety dictates functional outcome and that generic substitution risks invalidating experimental conclusions . The ethyl ester moiety of GSK-J4 is not a trivial modification but a deliberate prodrug design that enables intracellular delivery of the otherwise impermeable GSK-J1 warhead.

Quantitative Comparative Evidence for GSK-J4 Hydrochloride: Cellular Permeability, Target Engagement, and Functional Potency


Intracellular Conversion and Cellular Permeability: GSK-J4 vs. GSK-J1

GSK-J4 hydrochloride demonstrates a definitive advantage over GSK-J1 in cellular assays due to the ethyl ester prodrug moiety that masks the polar carboxylate group, enabling passive membrane diffusion. Upon cellular entry, GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1 warhead . Direct head-to-head comparison in adult schistosome pairs showed that GSK-J4 at 0.2 µM significantly impaired egg production and vitellocyte packaging, whereas the impermeable GSK-J1 at 6.25 µM (a >31-fold higher concentration) produced no significant effect, quantitatively establishing the functional superiority of the prodrug in intact biological systems [1].

Epigenetics Cell permeability Prodrug design JMJD3 inhibition

Selectivity Profile: GSK-J4 (via GSK-J1) vs. Broad-Spectrum Jumonji Inhibitors

The active warhead GSK-J1, which is released intracellularly from GSK-J4, exhibits a narrow selectivity window that distinguishes it from pan-Jumonji inhibitors such as JIB-04 and the broad-spectrum 2OG oxygenase inhibitor IOX1. In cell-free enzymatic assays, GSK-J1 inhibits JMJD3 with an IC50 of 60 nM and shows >10-fold selectivity over other tested demethylases, including KDM5B (JARID1B, IC50 950 nM) and KDM5C (JARID1C, IC50 1.76 µM), while remaining inactive against a panel of other JMJ family demethylases . In contrast, JIB-04 exhibits pan-Jumonji activity (JMJD3 IC50 855 nM; also inhibits JMJD2A/B/C/E and JARID1A), and IOX1 is a potent but non-selective inhibitor of multiple 2OG-dependent dioxygenases (KDM6B IC50 ~1.6 µM) . Additionally, GSK-J1 at 30 µM showed limited activity against 100 protein kinases and 60 additional chromatin-modifying proteins in competitive binding assays [1].

Epigenetics Selectivity profiling KDM6 JMJD3 Chemical probe

Negative Control Validation: GSK-J4 vs. Inactive Isomer GSK-J5

The availability of a validated inactive control, GSK-J5, provides a critical experimental advantage for confirming that observed phenotypic effects are attributable specifically to KDM6 inhibition rather than off-target or scaffold-related effects. GSK-J5 is a pyridine regio-isomer of GSK-J4 that is similarly cell-permeable and hydrolyzed intracellularly to its free acid form, yet the resulting warhead exhibits negligible JMJD3 inhibitory activity (IC50 >100 µM) compared to GSK-J1 (IC50 60 nM) . In functional assays using IL-15-stimulated human NK cells, GSK-J4 dose-dependently inhibited IFN-γ release, whereas GSK-J5 at matched concentrations produced no significant inhibition, confirming that the observed immunomodulatory effect is directly linked to KDM6 enzymatic inhibition [1].

Epigenetics Negative control Structure-activity relationship Experimental validation

In Vitro Functional Potency in Primary Human Macrophages: TNF-α Suppression

GSK-J4 hydrochloride demonstrates consistent, quantifiable functional activity in primary human macrophages, a physiologically relevant cellular model for inflammatory response. In lipopolysaccharide (LPS)-stimulated human primary macrophage cultures, GSK-J4 inhibits the production of tumor necrosis factor-alpha (TNF-α) with an IC50 of 9 µM as measured by ELISA [1]. The prodrug mechanism is directly validated in this system: the ethyl ester is rapidly hydrolyzed by macrophage esterases to GSK-J1, which then mediates KDM6 inhibition and downstream suppression of proinflammatory cytokine expression . By contrast, the cell-impermeable GSK-J1 is ineffective in the same cellular context despite its 60 nM potency in cell-free assays [2]. PCR array analysis further demonstrated that GSK-J4 significantly reduces the expression of 16 of 34 LPS-driven cytokines beyond TNF-α, indicating broad functional engagement of the KDM6 pathway in inflammatory signaling [3].

Immunology Inflammation Macrophage biology Cytokine regulation

Recommended Research Applications for GSK-J4 Hydrochloride Based on Validated Comparative Evidence


Cellular Assays Requiring Intracellular KDM6 Target Engagement

GSK-J4 hydrochloride is the appropriate selection for any experiment where intracellular inhibition of JMJD3/KDM6B and UTX/KDM6A is required. The quantitative evidence demonstrates that the cell-impermeable GSK-J1 is functionally inactive in intact cells at concentrations up to 6.25 µM, whereas GSK-J4 produces significant biological effects at 0.2 µM (>31-fold lower concentration) [1]. Researchers investigating H3K27me3-mediated transcriptional regulation, inflammatory cytokine production in primary macrophages (IC50 = 9 µM for TNF-α suppression), or KDM6-dependent cellular differentiation should procure GSK-J4 rather than GSK-J1 [2]. Effective cellular concentrations range from 25–50 µM in HeLa cultures for H3K27me3 modulation to 0.2–5 µM in primary immune cells for cytokine analysis .

In Vivo Preclinical Studies of KDM6-Mediated Pathology

GSK-J4 hydrochloride has validated in vivo activity in murine disease models, supporting its use in preclinical efficacy studies. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, intraperitoneal administration of GSK-J4 at 0.5 mg/kg daily significantly reduced disease severity and delayed disease onset [1]. Dosing regimens ranging from 0.5–5 mg/kg i.p. in mice are recommended based on aggregated in vivo validation data from independent studies [2]. Unlike cell-impermeable GSK-J1 or pan-inhibitors with confounding off-target profiles, GSK-J4 provides a tool with established in vivo pharmacokinetic behavior mediated by esterase-dependent prodrug conversion . Note that Chemical Probes Portal recommends cellular studies only pending broader selectivity assessment; in vivo use should incorporate appropriate negative controls such as GSK-J5 [3].

Epigenetic Target Validation with Rigorous Negative Controls

For studies requiring definitive attribution of phenotypic effects to KDM6 inhibition, GSK-J4 hydrochloride should be paired with its validated inactive control isomer GSK-J5 (CAS 1394854-51-3) [1]. The quantitative evidence shows that GSK-J5 is cell-permeable and undergoes similar intracellular hydrolysis, yet the resulting warhead exhibits >1666-fold weaker JMJD3 inhibition (IC50 >100 µM vs. 60 nM for GSK-J1) and produces no functional effect on cytokine release in matched cellular assays [2]. This paired experimental design enables researchers to discriminate between target-specific KDM6 effects and potential off-target or scaffold-related confounding factors, strengthening the validity of mechanistic conclusions derived from GSK-J4 treatment .

Macrophage and Innate Immune Inflammatory Signaling Studies

GSK-J4 hydrochloride is validated for use in primary human macrophage models investigating LPS-induced inflammatory signaling. The compound reproducibly inhibits TNF-α production with an IC50 of 9 µM in ELISA-based assays and suppresses a broad spectrum of proinflammatory cytokines (16 of 34 LPS-driven transcripts) as demonstrated by PCR array [1]. The prodrug is rapidly activated by endogenous macrophage esterases, ensuring efficient intracellular conversion to the active GSK-J1 warhead in this therapeutically relevant cell type [2]. Procurement of GSK-J4 for macrophage studies is supported by its use in the original characterization paper (Kruidenier et al., Nature 2012) and subsequent validation across multiple independent laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-J4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.